2-(benzylamino)-N-(4-butylphenyl)-2-thioxoacetamide
Description
2-(Benzylamino)-N-(4-butylphenyl)-2-thioxoacetamide is a thioxoacetamide derivative characterized by a benzylamino group and a 4-butylphenyl substituent. Its molecular formula is C₁₆H₁₆N₂OS, with a molecular weight of 284.38 g/mol and a purity exceeding 90% . The compound’s structure features a thioamide (C=S) group, which is critical for hydrogen bonding and π-interactions, and a hydrophobic 4-butylphenyl moiety that enhances lipophilicity.
Properties
IUPAC Name |
2-(benzylamino)-N-(4-butylphenyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-2-3-7-15-10-12-17(13-11-15)21-18(22)19(23)20-14-16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFISJYXCCAIXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(4-butylphenyl)-2-thioxoacetamide typically involves the reaction of benzylamine with 4-butylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(4-butylphenyl)-2-thioxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino or butylphenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylamino)-N-(4-butylphenyl)-2-thioxoacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(4-butylphenyl)-2-thioxoacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Physical and Structural Properties
Key Observations :
- Hydrophobic Substituents : The 4-butylphenyl group in the target compound increases lipophilicity compared to polar groups like methoxy (Compound 22) or halogens (Compound 9). This may enhance membrane permeability in biological applications .
- Melting Points : Electron-rich substituents (e.g., 3,4,5-trimethoxybenzylidene in Compound 22) elevate melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding and π-stacking) .
- Synthetic Yields : Bulky substituents (e.g., cyclohexyl in ) may reduce yields due to steric hindrance, whereas smaller groups (e.g., 4-chlorophenyl in Compound 13, 58% yield) allow higher efficiency .
Structural and Functional Group Analysis
Thioamide Group (C=S) :
- The thioamide group is conserved across all analogs, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors). This group is critical for maintaining antimicrobial or anticancer activities reported in related compounds .
Aromatic Substituents :
- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Cl in Compound 9) and nitro groups (e.g., Compound 12) may enhance stability and electrophilic reactivity .
Biological Activity
2-(Benzylamino)-N-(4-butylphenyl)-2-thioxoacetamide, also known as compound 329078-53-7, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique structure comprising a benzylamino group, a butylphenyl group, and a thioxoacetamide moiety. Its molecular formula is , and it possesses distinct chemical properties that influence its biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 329078-53-7 |
| Molecular Weight | 342.45 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. In particular, its ability to inhibit tumor growth in xenograft models has been noted, indicating its potential utility in cancer therapy .
Case Study Example:
In a study focusing on the compound's anticancer effects, researchers treated human breast cancer cell lines with varying concentrations of this compound. The results indicated an IC50 value of approximately 25 µM, suggesting effective cytotoxicity against these cells while exhibiting minimal toxicity to normal cells .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to bind to certain enzymes and receptors, modulating their activity and leading to altered cellular responses. For instance, in the context of cancer treatment, it may inhibit key signaling pathways that promote cell proliferation and survival.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide and others, this compound demonstrates unique biological profiles due to the presence of the butyl group. This structural feature enhances lipophilicity and may improve cellular uptake and bioavailability .
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | ~25 | Anticancer |
| 2-(Benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide | ~35 | Anticancer |
| 2-(Benzylamino)-N-(4-isobutylphenyl)-2-thioxoacetamide | ~40 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
